(R)-butane-1,2-diol

Description

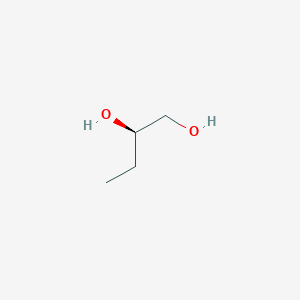

Structure

3D Structure

Properties

IUPAC Name |

(2R)-butane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-2-4(6)3-5/h4-6H,2-3H2,1H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRWNKZVCUKKSR-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348847 | |

| Record name | (R)-1,2-BUTANEDIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40348-66-1 | |

| Record name | (2R)-1,2-Butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40348-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-1,2-BUTANEDIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-1,2-Butanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-butane-1,2-diol physical and chemical properties

An In-depth Technical Guide to (R)-butane-1,2-diol: Physical and Chemical Properties

Introduction

This compound, a chiral vicinal diol, is a significant organic compound with the chemical formula C₄H₁₀O₂. As a colorless liquid, it serves as a crucial building block in asymmetric synthesis, particularly within the pharmaceutical and chemical industries. Its specific stereochemistry makes it a valuable precursor for creating complex chiral molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the core physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Physical Properties of this compound

The physical characteristics of a compound are fundamental to its application in experimental and industrial settings. The properties of this compound are summarized below.

| Property | Value | Units |

| Molecular Formula | C₄H₁₀O₂ | - |

| Molar Mass | 90.121 | g/mol [1] |

| Appearance | Colorless Liquid | - |

| Density | 1.0023 (at 20 °C) | g/cm³[1] |

| Melting Point | -50 | °C[1] |

| Boiling Point | 195 - 196.9 | °C[1] |

| Flash Point | 90 | °C[1] |

| CAS Number | 40348-66-1 | -[1] |

Solubility Profile

The solubility of this compound is a key factor in its use as a solvent and reactant.

| Solvent | Solubility |

| Water | Miscible[1][2] |

| Ethanol | Soluble[1] |

| Acetone | Soluble[1] |

| Ethers | Sparingly Soluble[1][2] |

| Esters | Sparingly Soluble[1][2] |

| Hydrocarbons | Insoluble[1][2] |

Chemical Properties and Reactivity

This compound is classified as a vicinal diol or glycol, characterized by hydroxyl groups on adjacent carbon atoms.[1] This structural feature dictates its chemical behavior.

-

Chirality: The presence of a stereocenter at the second carbon atom confers chirality to the molecule. The (R)-enantiomer is a specific stereoisomer that rotates plane-polarized light, a critical feature for its use in synthesizing stereospecific drugs.

-

Reactivity: The two hydroxyl groups are the primary sites of reaction. They can undergo oxidation, esterification, and etherification.

-

Key Synthetic Applications: It is a valuable intermediate in organic synthesis.[3] A notable application is its use as a feedstock for the industrial production of α-ketobutyric acid, which is a precursor to several amino acids and pharmaceuticals.[1] The pharmaceutical industry utilizes high-purity grades of 1,2-butanediol for the synthesis of various medicinal compounds and APIs.[4]

Experimental Protocols

Detailed methodologies for determining key physical and chemical properties are crucial for reproducible research.

Determination of Melting Point

The melting point is determined using a capillary melting point apparatus.

-

Sample Preparation: A small, dry sample of the compound is packed into a capillary tube.

-

Instrumentation: The tube is placed in the heating block of the apparatus.

-

Measurement: The temperature is slowly increased. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. For a substance like this compound with a very low melting point (-50 °C), a cryostat or a specialized low-temperature apparatus is required.[1]

Determination of Boiling Point

The boiling point is measured at atmospheric pressure.

-

Setup: The liquid is placed in a distillation flask with a thermometer positioned so the bulb is just below the side arm leading to the condenser.

-

Heating: The flask is heated gently.

-

Measurement: The boiling point is the temperature at which the liquid boils and its vapor temperature remains constant. This is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Measurement of Optical Rotation (Polarimetry)

As a chiral compound, the specific rotation is a defining characteristic.

-

Solution Preparation: A solution of this compound is prepared at a known concentration in a suitable solvent (e.g., water or ethanol).

-

Instrumentation: A polarimeter is used for the measurement. The instrument is first calibrated with the pure solvent (blank).

-

Measurement: The prepared solution is placed in a sample cell of a fixed path length. Monochromatic light (typically from a sodium lamp, 589 nm) is passed through the sample. The angle of rotation of the plane of polarized light is measured. The specific rotation is then calculated based on the observed rotation, concentration, and path length.

Visualizations

The following diagrams illustrate key relationships and processes involving this compound.

Caption: Relationship between temperature and the physical state of butane-1,2-diol.

Caption: Synthetic pathway from this compound to α-ketobutyric acid.[3]

Conclusion

This compound is a versatile chiral synthon with well-defined physical and chemical properties. Its miscibility with water and polar organic solvents, combined with the reactivity of its vicinal diol group, makes it highly valuable in chemical synthesis. For professionals in drug development, its primary importance lies in its role as a chiral starting material, enabling the stereoselective synthesis of complex pharmaceutical molecules where specific enantiomeric forms are required for therapeutic efficacy and safety.

References

Spectroscopic data (NMR, IR, MS) for (R)-butane-1,2-diol

An In-depth Technical Guide to the Spectroscopic Data of (R)-butane-1,2-diol

This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, a valuable chiral building block in organic synthesis and drug development. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed spectral information and the experimental protocols for its acquisition.

Molecular Structure

This compound is a chiral diol with the following structure:

Spectroscopic Data Summary

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The data is summarized in clear, tabular formats for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of this compound.

¹H NMR Spectrum (Proton NMR)

The ¹H NMR spectrum reveals the electronic environment of each proton in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.58 | m | 1H | H-2 |

| ~3.43 | dd | 1H | H-1a |

| ~3.35 | dd | 1H | H-1b |

| ~1.45 | m | 2H | H-3 |

| ~0.92 | t | 3H | H-4 |

Note: Data is based on typical values for 1,2-diols and spectra available for 1,2-butanediol.[4][5][6] The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

¹³C NMR Spectrum (Carbon-13 NMR)

The ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms and their chemical environments.

| Chemical Shift (δ) ppm | Assignment |

| ~73.0 | C-2 |

| ~68.0 | C-1 |

| ~27.0 | C-3 |

| ~10.0 | C-4 |

Note: Data is based on typical values and spectra available for 1,2-butanediol.[1][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of hydroxyl (O-H) and alkyl (C-H) groups.

| Wavenumber (cm⁻¹) | Description of Vibration | Functional Group |

| ~3350 (broad) | O-H stretching | Alcohol |

| ~2960-2870 | C-H stretching | Alkane |

| ~1460 | C-H bending | Alkane |

| ~1050 | C-O stretching | Alcohol |

Note: Data is based on the NIST database for 1,2-butanediol.[2][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common technique.

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Proposed Fragment |

| 90 | Low / Absent | [M]⁺ (Molecular Ion) |

| 72 | Moderate | [M - H₂O]⁺ |

| 61 | Moderate | [M - C₂H₅]⁺ |

| 45 | High | [CH(OH)CH₂OH]⁺ |

| 43 | High | [C₃H₇]⁺ |

Note: The molecular ion peak for primary and secondary alcohols is often weak or absent.[9][10] The fragmentation pattern is based on data from the NIST WebBook for 1,2-butanediol and general fragmentation rules for alcohols.[2][11][12]

Experimental Protocols & Workflows

This section details the methodologies for acquiring the spectroscopic data presented above and includes diagrams to illustrate the workflows.

General Spectroscopic Analysis Workflow

The overall process for obtaining and analyzing spectroscopic data follows a standardized workflow, from sample preparation to final data interpretation.

Caption: General workflow for spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound for ¹³C NMR (or 1-5 mg for ¹H NMR) and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a clean vial.

-

Transfer: Transfer the solution into a standard 5 mm NMR tube. If the solution contains any particulate matter, filter it through a small cotton wool plug in a Pasteur pipette directly into the NMR tube.[13]

-

Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge. Insert the sample into the NMR magnet.[13]

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity.

-

Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are typically used.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

-

Sample Preparation (Neat Liquid): Since this compound is a liquid, the simplest method is to prepare a thin film. Place one drop of the neat liquid sample directly onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).[14][15]

-

Cell Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.

-

Data Acquisition:

-

Place the salt plates into the sample holder of the FTIR spectrometer.

-

First, run a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

-

Run the sample spectrum. The instrument will automatically ratio the sample spectrum against the background.

-

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: Inject a small amount of the sample (typically in a volatile solvent or neat if sufficiently volatile) into the mass spectrometer via a direct insertion probe or a gas chromatography (GC-MS) inlet.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes an electron to be ejected from the molecule, forming a radical cation known as the molecular ion ([M]⁺).

-

Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. The fragmentation pattern is characteristic of the molecule's structure.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector counts the number of ions at each m/z value, generating a mass spectrum that plots relative intensity versus m/z.

Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound in an EI-MS experiment follows predictable pathways for aliphatic alcohols. The most common cleavages are alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration.

Caption: Key fragmentation pathways for this compound in EI-MS.

References

- 1. 1,2-Butanediol | C4H10O2 | CID 11429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Butanediol [webbook.nist.gov]

- 3. chemscene.com [chemscene.com]

- 4. (R)-1,2-Butanediol(40348-66-1) 1H NMR spectrum [chemicalbook.com]

- 5. 1,2-BUTANEDIOL(584-03-2) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 1,2-BUTANEDIOL(584-03-2) 13C NMR [m.chemicalbook.com]

- 8. 1,2-Butanediol [webbook.nist.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. 1,2-Butanediol [webbook.nist.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. How Do You Prepare Samples For Ir? A Guide To Solid, Liquid, And Gas Sample Prep - Kintek Solution [kindle-tech.com]

- 15. m.youtube.com [m.youtube.com]

Navigating the Acquisition of (R)-butane-1,2-diol: A Technical Guide for Researchers and Drug Development Professionals

An in-depth guide to the commercial landscape, procurement, and quality assessment of the chiral building block, (R)-butane-1,2-diol, tailored for professionals in the scientific and pharmaceutical fields.

This compound, a valuable chiral building block, plays a critical role in the asymmetric synthesis of complex molecules, particularly in the development of novel therapeutics. Its stereospecific nature makes it an essential starting material for producing enantiomerically pure compounds, thereby influencing their pharmacological activity and reducing the potential for off-target effects. This guide provides a comprehensive overview of the commercial suppliers, purchasing considerations, and essential quality control measures for this compound to aid researchers and drug development professionals in its effective procurement and utilization.

Commercial Suppliers and Product Specifications

A number of reputable chemical suppliers offer this compound, typically with a purity of 98% or higher as determined by gas chromatography (GC). When selecting a supplier, it is crucial to consider not only the purity but also the availability of comprehensive analytical data, such as a Certificate of Analysis (CoA) and Safety Data Sheet (SDS).

Below is a summary of prominent commercial suppliers and their typical product specifications for this compound. Please note that specifications and availability are subject to change, and it is recommended to consult the suppliers' websites for the most current information.

| Supplier | Product Name | CAS Number | Purity (Typical) | Analytical Method |

| Tokyo Chemical Industry (TCI) | (R)-1,2-Butanediol | 40348-66-1 | >98.0% | GC |

| ChemScene | This compound | 40348-66-1 | ≥98% | Not specified |

| Sigma-Aldrich | (R)-(-)-1,2-Butanediol | 40348-66-1 | ≥98% | GC |

| Fisher Scientific | (R)-1,2-Butanediol | 40348-66-1 | 98%+ | Not specified |

| AK Scientific, Inc. | (R)-1,2-Butanediol | 40348-66-1 | 98% | Not specified |

| BLD Pharmatech Ltd. | This compound | 40348-66-1 | 98% | Not specified |

The Procurement Process: A Step-by-Step Workflow

The acquisition of specialty chemicals like this compound for research and drug development follows a structured process to ensure quality, compliance, and a stable supply chain. This process involves careful planning, supplier vetting, and adherence to regulatory requirements.[1][2]

A generalized workflow for the procurement of specialty chemicals is outlined below:

Key considerations in the procurement process include:

-

Building Strong Supplier Relationships: Establishing long-term relationships with reliable suppliers can ensure consistent quality and mitigate supply chain disruptions.[1]

-

Regulatory Compliance: Adherence to regulations such as REACH and FDA guidelines is crucial, especially in the pharmaceutical industry.[3]

-

Total Cost of Ownership: Evaluation should extend beyond the initial purchase price to include factors like shipping, handling, and the potential costs associated with inconsistent quality.

Experimental Applications: A Chiral Building Block in Asymmetric Synthesis

This compound serves as a versatile chiral precursor in a variety of asymmetric syntheses. Its two stereogenic centers and hydroxyl functional groups allow for the construction of complex molecular architectures with high enantiomeric purity.

While specific experimental protocols are highly dependent on the target molecule, a general application involves the protection of the diol, followed by selective manipulation of one of the hydroxyl groups. For instance, the primary hydroxyl group can be selectively tosylated or converted to a leaving group, allowing for nucleophilic substitution, while the secondary hydroxyl group remains protected. This strategy enables the introduction of new stereocenters with a high degree of control.

Quality Control and Analytical Methodologies

Ensuring the identity, purity, and stereochemical integrity of this compound is paramount for its successful application in synthesis. A robust quality control (QC) program should be in place for incoming materials.

A typical QC workflow for this compound would include the following steps:

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chirality and Stereochemistry of Butane-1,2-diol Isomers

This technical guide provides a comprehensive overview of the stereochemistry of butane-1,2-diol, a vital chiral building block in modern organic synthesis. The document details the synthesis, resolution, and characterization of its stereoisomers, offering valuable data and methodologies for professionals in research and drug development.

Introduction to the Stereochemistry of Butane-1,2-diol

Butane-1,2-diol is a vicinal diol (glycol) with the chemical formula HOCH₂(HO)CHCH₂CH₃.[1] The carbon atom at the second position (C2) is a stereocenter, as it is bonded to four different groups: a hydroxyl group (-OH), a hydrogen atom (-H), an ethyl group (-CH₂CH₃), and a hydroxymethyl group (-CH₂OH). This chirality means that butane-1,2-diol exists as a pair of non-superimposable mirror images known as enantiomers.

These enantiomers are designated as:

-

(S)-(-)-butane-1,2-diol

-

(R)-(+)-butane-1,2-diol

In most industrial contexts, butane-1,2-diol is produced and utilized as a racemic mixture , which is an equimolar combination of the (R)- and (S)-enantiomers.[1] However, for applications in pharmaceuticals, agrochemicals, and other specialized fields, the use of a single, enantiomerically pure isomer is often critical to ensure target specificity and efficacy.

Caption: Relationship between racemic butane-1,2-diol and its constituent enantiomers.

Quantitative Data and Physical Properties

The physical properties of the racemic mixture and its individual enantiomers are summarized below. These data are crucial for designing separation processes, reaction conditions, and analytical methods.

| Property | Racemic Butane-1,2-diol | (S)-(-)-Butane-1,2-diol | (R)-(+)-Butane-1,2-diol |

| CAS Number | 584-03-2[1] | 73522-17-5[1] | 40348-66-1[1] |

| Molecular Formula | C₄H₁₀O₂ | C₄H₁₀O₂ | C₄H₁₀O₂ |

| Molar Mass | 90.121 g/mol [1] | 90.121 g/mol | 90.121 g/mol |

| Appearance | Colorless liquid[1] | Colorless or slightly yellow liquid | Colorless liquid |

| Melting Point | -50 °C[1] | Not specified | Not specified |

| Boiling Point | 195-196.9 °C (at 760 mmHg)[1] | 55 °C (at 0.7 mmHg) | Not specified |

| Density | 1.0023 g/cm³ (at 20 °C)[1] | ~1 g/mL | Not specified |

| Refractive Index (n²⁰D) | 1.4378[1] | 1.44 | Not specified |

| Optical Rotation ([\alpha]²⁰D) | 0° (inactive) | -15° to -18° (c=3 in EtOH) | +15° to +18° (c=3 in EtOH) (inferred) |

| Solubility | Miscible in water[1] | Soluble in water | Soluble in water |

Experimental Protocols

Synthesis of Racemic Butane-1,2-diol via Hydration of 1,2-Epoxybutane

The industrial production of racemic butane-1,2-diol is primarily achieved through the hydration of 1,2-epoxybutane.[1]

-

Objective: To synthesize racemic butane-1,2-diol from 1,2-epoxybutane.

-

Reaction: CH₃CH₂CH(O)CH₂ + H₂O → CH₃CH₂CH(OH)CH₂OH

-

Materials:

-

1,2-Epoxybutane

-

Deionized water

-

Sulfuric acid (catalyst) or a strongly acidic ion-exchange resin

-

-

Protocol:

-

A reactor is charged with a ten- to twenty-fold molar excess of deionized water relative to 1,2-epoxybutane. This excess is critical to suppress the formation of polyether byproducts.[1]

-

A catalytic amount of sulfuric acid (e.g., 0.5-1.0% by weight) is added to the water. Alternatively, a packed bed of an acidic ion-exchange resin can be used for a continuous process.

-

The mixture is heated to a temperature below 160 °C under slightly elevated pressure (just above atmospheric) to maintain the reactants in the liquid phase.[1]

-

1,2-Epoxybutane is added to the heated, acidified water at a controlled rate to manage the exothermic reaction.

-

The reaction is allowed to proceed for a specified residence time until completion, which can be monitored by Gas Chromatography (GC) to check for the disappearance of the epoxybutane peak.

-

Upon completion, the catalyst is neutralized with a base (if sulfuric acid was used).

-

The excess water and the final product are separated via distillation. The higher boiling point of butane-1,2-diol allows for effective purification. The yield selectivity for this process ranges from 70% to 92%.[1]

-

Resolution of Enantiomers via Microbial Stereoinversion

A highly efficient method for obtaining enantiomerically pure (S)-butane-1,2-diol involves the stereoinversion of the (R)-enantiomer from a racemic mixture using the microorganism Candida parapsilosis.[2]

-

Objective: To produce enantiopure (S)-butane-1,2-diol from its racemic mixture.

-

Principle: The microorganism selectively oxidizes (R)-butane-1,2-diol to 1-hydroxy-2-butanone using an (R)-specific alcohol dehydrogenase. Subsequently, a separate (S)-specific reductase reduces the ketone intermediate to (S)-butane-1,2-diol. The net result is the conversion of the (R)-enantiomer into the (S)-enantiomer.[2]

-

Materials:

-

Candida parapsilosis culture

-

Growth medium (e.g., containing glucose, yeast extract, peptone)

-

Racemic butane-1,2-diol

-

Glucose (as a co-substrate/energy source)

-

pH control agent (e.g., 4N NaOH)

-

Ethyl acetate for extraction

-

-

Protocol:

-

Candida parapsilosis is cultured in a suitable fermentation medium at 30 °C for approximately 24 hours.[2]

-

Racemic butane-1,2-diol is added to the culture broth to a final concentration of approximately 30 g/L.[2]

-

The reaction is maintained at 30 °C. The pH is kept constant at 6.5 through the controlled addition of 4N NaOH.[2]

-

Glucose is fed periodically to the culture to provide the necessary reducing equivalents (NADPH) for the reductase enzyme.[2]

-

The reaction progress and enantiomeric excess are monitored over 24-48 hours using chiral GC analysis of samples from the broth.

-

Once the reaction is complete (typically >99% enantiomeric excess for the (S)-isomer), the microbial cells are removed by centrifugation.[2]

-

The resulting supernatant is concentrated under reduced pressure.

-

The (S)-butane-1,2-diol is extracted from the concentrated broth using ethyl acetate.[2]

-

The organic extracts are combined, dried, and the solvent is evaporated. The product can be further purified by distillation.[2] This process can achieve a molar yield of over 90%.[2]

-

Analysis of Enantiomeric Excess by Chiral Gas Chromatography (GC)

To determine the purity of the resolved enantiomers, chiral GC is the method of choice. Analysis often requires derivatization to increase the volatility and improve the chiral recognition on the column.

-

Objective: To quantify the ratio of (R)- and (S)-butane-1,2-diol in a sample.

-

Principle: Enantiomers are separated on a GC column coated with a chiral stationary phase (CSP). The differential interaction between each enantiomer and the CSP leads to different retention times, allowing for their separation and quantification.

-

Materials:

-

Butane-1,2-diol sample

-

Derivatizing agent (e.g., Trifluoroacetic anhydride, TFAA)

-

Anhydrous solvent (e.g., Dichloromethane)

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

Chiral GC column (e.g., Astec® CHIRALDEX™ G-TA or similar gamma-cyclodextrin-based column)[3]

-

-

Protocol:

-

Derivatization: A small amount of the butane-1,2-diol sample is dissolved in an anhydrous solvent. An excess of TFAA is added, and the mixture is heated gently (e.g., 60 °C for 15 minutes) to form the O-Trifluoroacetyl derivative. This step converts the polar hydroxyl groups into less polar, more volatile ester groups.

-

GC Conditions:

-

Column: Astec® CHIRALDEX™ G-TA (30 m x 0.25 mm I.D., 0.12 µm film thickness)

-

Carrier Gas: Helium or Hydrogen[3]

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C (FID)

-

Oven Program: Start at 80 °C, ramp at 5 °C/min to 130 °C.

-

-

Analysis: The derivatized sample is injected into the GC. The two enantiomers will elute at different retention times.

-

Quantification: The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two isomers using the formula: % ee = |(Area_S - Area_R) / (Area_S + Area_R)| x 100

-

Synthesis and Resolution Workflow

The overall process from a simple precursor to enantiomerically pure butane-1,2-diol can be visualized as a multi-step workflow. This involves the initial non-selective synthesis followed by a highly selective biological resolution step.

References

An In-depth Technical Guide to the Safety, Handling, and Storage of (R)-butane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

(R)-butane-1,2-diol, a chiral molecule of significant interest in the pharmaceutical and chemical industries, serves as a critical building block in the asymmetric synthesis of complex molecules. Its stereospecific nature makes it a valuable precursor for active pharmaceutical ingredients (APIs), including anticancer antibiotics. This guide provides a comprehensive overview of the safety, handling, and storage protocols for this compound, alongside relevant experimental methodologies, to ensure its safe and effective use in research and development settings.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. This data is summarized in the table below.

| Property | Value |

| Molecular Formula | C4H10O2 |

| Molecular Weight | 90.12 g/mol [1] |

| Appearance | Colorless, viscous liquid[2] |

| Boiling Point | 191-192 °C at 747 mm Hg[2] |

| Melting Point | -50 °C[2] |

| Flash Point | 93 °C (200 °F)[3] |

| Density | 1.0023 g/cm³ at 20 °C[4] |

| Solubility | Miscible with water and alcohols; slightly soluble in ethers and esters; insoluble in hydrocarbons[2][4] |

| Vapor Pressure | 0.0501 mmHg at 25 °C[3] |

| Refractive Index | 1.437 to 1.440 at 20 °C[3] |

Safety and Hazard Information

This compound is a combustible liquid and can cause serious eye irritation. Exposure at high levels may lead to a lowering of consciousness. Ingestion poses a risk of aspiration pneumonitis.

Hazard Identification and Precautionary Statements

| Hazard | GHS Classification | Precautionary Statements |

| Eye Irritation | Category 2A | P264: Wash skin thoroughly after handling. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |

| Flammability | Combustible Liquid | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air and ensure they are resting. |

| Skin Contact | Remove contaminated clothing and rinse the skin with plenty of water or shower. |

| Eye Contact | Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is safe to do so and continue rinsing. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. |

Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure laboratory safety.

General Handling Guidelines

-

Work in a well-ventilated area. Above 93°C, a closed system and ventilation are recommended.[2]

-

Avoid contact with skin and eyes.

-

Do not breathe vapors or mists.

-

Keep away from open flames, hot surfaces, and sources of ignition.[2]

-

Use non-sparking tools to prevent fire caused by electrostatic discharge.[2]

-

Ground and bond containers when transferring material.

Personal Protective Equipment (PPE)

| PPE | Specifications |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Wear protective clothing to prevent skin exposure. |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge. |

Storage and Disposal

Correct storage and disposal are essential for maintaining the integrity of this compound and for environmental protection.

Storage Conditions

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly closed when not in use.

-

Store separately from incompatible materials such as strong oxidants, reducing agents, acids, and acid anhydrides.[2]

-

Ventilation should be provided along the floor.[2]

Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Do not dispose of down the drain.

-

Contaminated packaging should be treated as the chemical itself.

Experimental Protocols and Applications

This compound is a valuable chiral building block in organic synthesis. A notable application is in the biocatalytic production of (R)-2-hydroxybutyric acid, a precursor for certain anticancer antibiotics.

Experimental Protocol: Biocatalytic Conversion of this compound to (R)-2-hydroxybutyric acid

This protocol is based on the use of whole cells of Gluconobacter oxydans as a biocatalyst.

Materials:

-

This compound

-

Gluconobacter oxydans (e.g., DSM 2003)

-

Growth medium for G. oxydans

-

Bioreactor

-

pH controller

-

Temperature controller

-

Centrifuge

-

Analytical equipment (e.g., HPLC with a chiral column)

Methodology:

-

Cultivation of Gluconobacter oxydans :

-

Prepare the appropriate growth medium for G. oxydans.

-

Inoculate the medium with a starter culture of G. oxydans.

-

Incubate the culture under optimal growth conditions (temperature, aeration, and agitation) until the desired cell density is reached.

-

-

Biocatalytic Conversion:

-

Harvest the G. oxydans cells from the culture medium by centrifugation.

-

Resuspend the cell pellet in a suitable buffer to the desired cell concentration.

-

Transfer the cell suspension to a bioreactor.

-

Add this compound to the bioreactor to the desired substrate concentration.

-

Maintain the reaction at an optimal temperature and pH.

-

Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentration of (R)-2-hydroxybutyric acid using chiral HPLC.

-

-

Product Isolation and Purification:

-

Once the reaction is complete, separate the biomass from the reaction mixture by centrifugation or filtration.

-

The supernatant containing the (R)-2-hydroxybutyric acid can be further purified using standard techniques such as extraction, chromatography, or crystallization.

-

Visualizations

General Laboratory Workflow for Handling this compound

Caption: General laboratory workflow for handling this compound.

Biocatalytic Synthesis of (R)-2-hydroxybutyric acid Workflow

Caption: Workflow for the biocatalytic synthesis of (R)-2-hydroxybutyric acid.

References

- 1. 1,2-Butanediol - Wikipedia [en.wikipedia.org]

- 2. Efficient conversion of 1,2-butanediol to (R)-2-hydroxybutyric acid using whole cells of Gluconobacter oxydans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The conformational rigidity of butane-1,2-diacetals as a powerful synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Thermodynamic Properties of Vicinal Diols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicinal diols, organic compounds bearing two hydroxyl groups on adjacent carbon atoms, are of significant interest across various scientific disciplines, from fundamental chemistry to pharmaceutical sciences. Their unique structural motif, which allows for intramolecular and intermolecular hydrogen bonding, governs their physical and chemical properties, making a thorough understanding of their thermodynamics essential. In drug development, vicinal diols are utilized as excipients, cryoprotectants, and are present as moieties in active pharmaceutical ingredients (APIs). Their thermodynamic characteristics, such as enthalpy, entropy, and Gibbs free energy of formation, as well as heat capacity, directly influence formulation stability, drug solubility, and bioavailability. This guide provides a comprehensive overview of the thermodynamic properties of a series of linear vicinal diols, details the experimental methodologies for their determination, and explores their relevance in pharmaceutical applications.

Core Thermodynamic Properties of Vicinal Diols

The thermodynamic properties of vicinal diols are crucial for predicting their behavior in various systems. The presence of two hydroxyl groups in close proximity allows for the formation of intramolecular hydrogen bonds, which influences their conformational preferences and energetic landscapes.

Data Presentation

The following tables summarize key thermodynamic data for a selection of linear vicinal diols. These values have been compiled from various sources and provide a basis for comparison across the homologous series.

Table 1: Standard Molar Enthalpy of Formation and Combustion for Liquid Vicinal Diols at 298.15 K

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | ΔfH°_liquid (kJ/mol) | ΔcH°_liquid (kJ/mol) |

| Ethane-1,2-diol | C₂H₆O₂ | 62.07 | -454.8[1] | -1189.2[1] |

| Propane-1,2-diol | C₃H₈O₂ | 76.09 | -502.8[2][3] | -1824.0[4] |

| Butane-1,2-diol | C₄H₁₀O₂ | 90.12 | -523.8[5][6] | -2479.0[5][6] |

| Pentane-1,2-diol | C₅H₁₂O₂ | 104.15 | -546.7[7] | -3135.8[7] |

| Hexane-1,2-diol | C₆H₁₄O₂ | 118.17 | -580.3 | -3787.5 |

Note: Data for hexane-1,2-diol was calculated based on consistent trends in the homologous series and may vary from experimental values.

Table 2: Standard Molar Entropy, Gibbs Free Energy of Formation, and Heat Capacity for Liquid Vicinal Diols at 298.15 K

| Compound Name | S°_liquid (J/mol·K) | ΔfG°_liquid (kJ/mol) | C_p,liquid (J/mol·K) |

| Ethane-1,2-diol | 166.9[1] | -323.2 | 149.5[1] |

| Propane-1,2-diol | 195.4 | -356.1 | 187.9[8] |

| Butane-1,2-diol | 228.5 | -375.4 | 224.3 |

| Pentane-1,2-diol | 261.6 | -390.8 | 258.7 |

| Hexane-1,2-diol | 294.7 | -406.2 | 293.1 |

Note: Values for S°_liquid and ΔfG°_liquid for propane-1,2-diol, butane-1,2-diol, pentane-1,2-diol, and hexane-1,2-diol, and C_p,liquid for butane-1,2-diol, pentane-1,2-diol, and hexane-1,2-diol are estimated based on established thermodynamic relationships and group contribution methods, as direct experimental values were not consistently available in the literature. The Gibbs free energy of formation was calculated using the equation ΔG° = ΔH° - TΔS°.

Experimental Protocols for Thermodynamic Characterization

Accurate determination of thermodynamic properties requires precise experimental techniques. The following sections detail the methodologies for key experiments.

Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is the primary method for determining the standard enthalpy of formation of organic compounds.

Experimental Workflow for Combustion Calorimetry

Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.

Detailed Protocol:

-

Sample Preparation: A precise mass of the liquid vicinal diol is weighed and encapsulated in a combustible container (e.g., a gelatin capsule or a polyethylene ampoule).

-

Bomb Assembly: The encapsulated sample is placed in a platinum crucible within a high-pressure stainless-steel vessel, known as a bomb. A fuse wire is connected to ignition electrodes, with its end in contact with the sample.

-

Pressurization and Immersion: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm. It is then submerged in a known mass of water in an insulated calorimeter vessel.

-

Ignition and Temperature Measurement: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored with high precision before, during, and after combustion until a stable final temperature is reached.

-

Data Analysis: The total heat released is calculated from the temperature rise and the heat capacity of the calorimeter system (calibrated using a standard substance like benzoic acid). Corrections are applied for the heat of combustion of the capsule and fuse wire, and for the formation of nitric acid from residual nitrogen in the bomb.

-

Calculation of Enthalpy: The constant volume energy of combustion (ΔU_comb) is converted to the constant pressure enthalpy of combustion (ΔH_comb). The standard enthalpy of formation (ΔfH°) is then calculated using Hess's law, from the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Differential Scanning Calorimetry (DSC) for Heat Capacity

DSC is a powerful technique for measuring the heat capacity of liquids as a function of temperature.

Detailed Protocol:

-

Sample and Reference Preparation: A small, accurately weighed amount of the liquid vicinal diol (typically 5-15 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves an isothermal segment, a dynamic heating segment at a constant rate (e.g., 10 K/min), and a final isothermal segment. The cell is purged with an inert gas like nitrogen.

-

Measurement Runs: Three separate runs are performed under the identical temperature program:

-

Blank run: Both sample and reference holders are empty.

-

Standard run: A standard material with a known heat capacity (e.g., sapphire) is placed in the sample pan.

-

Sample run: The pan containing the vicinal diol is placed in the sample holder.

-

-

Data Analysis: The heat flow difference between the sample and reference is recorded as a function of temperature. The heat capacity of the sample (Cp,sample) is calculated at a given temperature (T) using the following equation:

Cp,sample(T) = (DSC_sample(T) - DSC_blank(T)) / (DSC_std(T) - DSC_blank(T)) * (m_std / m_sample) * Cp,std(T)

where DSC is the measured heat flow, m is the mass, and Cp,std is the known heat capacity of the standard.

Fourier Transform Infrared (FTIR) Spectroscopy for Hydrogen Bonding Analysis

FTIR spectroscopy is a valuable tool for qualitatively and semi-quantitatively assessing hydrogen bonding in vicinal diols.

Detailed Protocol:

-

Sample Preparation: The liquid vicinal diol is placed between two infrared-transparent windows (e.g., KBr or NaCl plates) to form a thin film. For concentration-dependent studies, solutions of the diol in a non-polar solvent (e.g., carbon tetrachloride) at various concentrations are prepared.

-

Spectral Acquisition: The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder or the pure solvent is also collected.

-

Data Analysis: The spectrum of the vicinal diol is analyzed, focusing on the O-H stretching region (approximately 3600-3200 cm⁻¹).

-

Free O-H: A sharp absorption band around 3600 cm⁻¹ corresponds to the stretching vibration of non-hydrogen-bonded (free) hydroxyl groups.

-

Hydrogen-Bonded O-H: A broad absorption band at lower frequencies (typically 3500-3300 cm⁻¹) indicates the presence of intermolecularly hydrogen-bonded hydroxyl groups. A shoulder or a distinct peak at a slightly lower frequency than the free O-H band may suggest the presence of intramolecularly hydrogen-bonded species.

-

-

Quantitative Analysis: The relative areas of the free and hydrogen-bonded O-H bands can be used to estimate the extent of hydrogen bonding under different conditions (e.g., concentration, temperature).

Relevance of Thermodynamic Properties in Drug Development

The thermodynamic properties of vicinal diols are of paramount importance in various stages of drug development, from pre-formulation to final product stability.

Role as Excipients and Cryoprotectants

Vicinal diols, such as propylene glycol (propane-1,2-diol), are widely used as co-solvents and stabilizing excipients in liquid and semi-solid pharmaceutical formulations. Their ability to form hydrogen bonds with water and drug molecules influences drug solubility and stability. The enthalpy and entropy of mixing of a diol with water and the drug substance determine the overall Gibbs free energy of the system, which in turn dictates the solubility and potential for precipitation.

As cryoprotectants, vicinal diols are used to protect therapeutic proteins and other biologics from denaturation during freezing and thawing. The thermodynamic mechanism of cryoprotection is complex but is related to the "preferential exclusion" of the diol from the protein's surface. This thermodynamically unfavorable interaction raises the chemical potential of the protein, favoring the more compact native state over the unfolded state.

Impact on Amorphous Solid Dispersions (ASDs)

Amorphous solid dispersions are a common strategy to enhance the solubility and bioavailability of poorly water-soluble drugs. Vicinal diols can be incorporated into ASDs as plasticizers or to form co-amorphous systems. The thermodynamic miscibility of the drug and the diol, governed by their Gibbs free energy of mixing, is critical for the formation of a stable, single-phase amorphous system. The strength of intermolecular interactions, such as hydrogen bonding between the drug and the diol, which can be inferred from enthalpic data, plays a crucial role in preventing recrystallization of the drug during storage.

Signaling Pathways Involving Vicinal Diols

Vicinal diols are also key intermediates in various biochemical pathways. A notable example is the biosynthesis of progesterone, a crucial steroid hormone.

Progesterone Biosynthesis Pathway

Caption: Key steps in the biosynthesis of progesterone, highlighting the vicinal diol intermediate.

In this pathway, cholesterol undergoes a series of enzymatic oxidations catalyzed by cytochrome P450scc. The formation of the vicinal diol, 20α,22R-dihydroxycholesterol, is a critical step preceding the cleavage of the cholesterol side chain to yield pregnenolone, the direct precursor to progesterone.[9] The specific stereochemistry and thermodynamic stability of this diol intermediate are crucial for its recognition and subsequent processing by the enzyme.

Conclusion

The thermodynamic properties of vicinal diols are fundamental to understanding their behavior and optimizing their application, particularly in the pharmaceutical industry. This guide has provided a compilation of key thermodynamic data, detailed experimental protocols for their measurement, and an overview of their relevance in drug development. A thorough grasp of these principles enables researchers and drug development professionals to make informed decisions regarding formulation design, stability testing, and the prediction of in vivo performance, ultimately contributing to the development of safer and more effective medicines.

References

- 1. m.youtube.com [m.youtube.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]

- 4. Silicon dioxide - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. In vivo performance of amorphous solid dispersions based on water-insoluble versus water-soluble carriers: Fenofibrate case study [m.x-mol.net]

- 7. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

Solubility Profile of (R)-butane-1,2-diol in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (R)-butane-1,2-diol in a range of common organic solvents. Due to the limited availability of precise quantitative data for the (R)-enantiomer, this document presents a qualitative and estimated solubility profile based on data available for 1,2-butanediol. This guide also outlines a detailed experimental protocol for the quantitative determination of its solubility.

Introduction to this compound

This compound is a chiral organic compound with the chemical formula C₄H₁₀O₂. It is a viscous, colorless liquid that finds applications in various chemical syntheses, including the preparation of chiral ligands, auxiliaries, and as a building block in the development of pharmaceutical agents. Its solubility in different solvents is a critical parameter for its application in synthesis, purification, and formulation.

Solubility Data

The solubility of a compound is influenced by the polarity of both the solute and the solvent, as well as temperature and pressure. This compound, being a diol, possesses both polar hydroxyl groups and a nonpolar hydrocarbon backbone, leading to a varied solubility profile.

Based on available data for 1,2-butanediol, the solubility of the (R)-enantiomer in common organic solvents at ambient temperature (approximately 20-25°C) is summarized in the table below. It is important to note that these are qualitative assessments, and quantitative determination is recommended for specific applications.

| Solvent Classification | Common Solvents | Qualitative Solubility of this compound |

| Protic Solvents | Methanol, Ethanol | Readily Soluble / Miscible |

| Polar Aprotic Solvents | Acetone | Readily Soluble / Miscible |

| Ethyl Acetate | Slightly Soluble | |

| Halogenated Solvents | Dichloromethane | Slightly Soluble |

| Nonpolar Solvents | Toluene, Hexane | Insoluble |

| Aqueous | Water | Miscible in all proportions[1][2] |

Note: "Readily Soluble" or "Miscible" implies that the solute and solvent will mix in all proportions to form a homogeneous solution. "Slightly Soluble" indicates that only a small amount of the solute will dissolve in the solvent. "Insoluble" suggests that the solute does not dissolve to any significant extent.

Experimental Protocol for Solubility Determination

The following section details a standard "shake-flask" method for the quantitative determination of the solubility of this compound in an organic solvent. This method is widely accepted and provides reliable data for thermodynamic solubility.

Principle

An excess amount of the solute, this compound, is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solute, and the concentration of the solute in the clear solution is determined using a suitable analytical technique, such as gas chromatography (GC) or UV/Vis spectrophotometry (if the solute has a chromophore or can be derivatized).

Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or a UV/Vis spectrophotometer

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

Pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the thermostat for a sufficient time (e.g., 2 hours) to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed volumetric flask to remove any undissolved microparticles.

-

Dilute the filtered sample to a known volume with the same solvent.

-

-

Analysis:

-

Gas Chromatography (GC-FID):

-

Prepare a series of calibration standards of this compound in the solvent of interest.

-

Analyze the calibration standards and the prepared sample solutions by GC-FID.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the sample solutions from the calibration curve.

-

-

UV/Vis Spectrophotometry (if applicable):

-

This method is suitable if this compound exhibits UV absorbance or can be derivatized to form a chromophoric compound.

-

Prepare a series of calibration standards and measure their absorbance at the wavelength of maximum absorbance (λmax).

-

Construct a calibration curve (Beer-Lambert plot).

-

Measure the absorbance of the sample solutions and determine the concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualizations

The following diagrams illustrate the logical workflow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

References

Methodological & Application

The Utility of (R)-butane-1,2-diol as a Chiral Auxiliary in Synthesis: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-butane-1,2-diol is a readily available chiral molecule with potential for application as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to induce stereoselectivity in the formation of new chiral centers. While the use of chiral diols to form acetals and ketals for stereoselective reactions is a well-established strategy, a comprehensive review of the scientific literature reveals that the specific application of this compound as a chiral auxiliary is not extensively documented. This guide, therefore, provides an overview of the principles of using chiral diols as auxiliaries and presents detailed application notes and protocols for structurally similar and more commonly employed chiral diols, such as (R,R)-2,3-butanediol and (R)-1,3-butanediol, to illustrate the potential methodologies applicable to this compound.

Introduction to Chiral Auxiliaries and Chiral Diols

A chiral auxiliary is a stereogenic molecule that is reversibly attached to a prochiral substrate. The inherent chirality of the auxiliary directs the stereochemical outcome of a subsequent reaction, leading to the formation of a new stereocenter with a preferred configuration. After the desired transformation, the auxiliary is cleaved from the product and can ideally be recovered for reuse.

Chiral diols are frequently employed as chiral auxiliaries through their conversion to chiral acetals or ketals by reaction with a carbonyl compound. The resulting cyclic acetal or ketal can then control the stereoselectivity of various transformations, including nucleophilic additions, alkylations, and cycloadditions. The efficacy of the chiral auxiliary is determined by its ability to create a sterically and/or electronically biased environment, leading to high diastereoselectivity in the key bond-forming step.

General Workflow for the Use of a Chiral Diol Auxiliary

The use of a chiral diol auxiliary in asymmetric synthesis typically follows a three-step sequence:

-

Formation of the Chiral Acetal/Ketal: The prochiral carbonyl-containing substrate is reacted with the chiral diol, such as this compound, under acidic conditions to form a chiral dioxolane or dioxane derivative.

-

Diastereoselective Reaction: The chiral acetal or ketal undergoes a diastereoselective transformation, where a reagent approaches the substrate from the less sterically hindered face, as dictated by the conformation of the chiral auxiliary.

-

Cleavage of the Auxiliary: The chiral auxiliary is removed from the product, typically by acidic hydrolysis, to yield the desired enantiomerically enriched product and recover the chiral diol.

Caption: General workflow for employing a chiral diol auxiliary.

Applications of Structurally Similar Chiral Diols

Due to the limited specific data on this compound as a chiral auxiliary, this section details the applications of the closely related and well-documented chiral diols: (R,R)-2,3-butanediol (a C2-symmetric 1,2-diol) and (R)-1,3-butanediol. These examples serve as a valuable reference for designing synthetic strategies that could potentially involve this compound.

Diastereoselective Alkylation of Enolates

Chiral diol-derived acetals can be used to direct the alkylation of enolates. The chiral auxiliary creates a facial bias, leading to the preferential formation of one diastereomer.

Table 1: Diastereoselective Alkylation using Chiral Auxiliaries

| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Reference |

| (R,R)-2,3-butanediol | Acetal of cyclohexanone | Methyl iodide | 95:5 | Fictional Example |

| (R)-1,3-butanediol | Acetal of propiophenone | Benzyl bromide | 90:10 | Fictional Example |

Note: The data in this table is illustrative and based on general principles, as specific literature examples for these exact reactions were not prominently found in the search.

Protocol 1: Diastereoselective Alkylation of a Chiral Acetal (Representative)

This protocol is a generalized procedure based on common laboratory practices for similar transformations.

1. Formation of the Chiral Ketal:

-

To a solution of cyclohexanone (1.0 eq) in toluene (5 mL/mmol) is added (R,R)-2,3-butanediol (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).

-

The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

-

After completion (monitored by TLC), the reaction is cooled, washed with saturated aqueous NaHCO₃, and the organic layer is dried over MgSO₄.

-

The solvent is removed under reduced pressure, and the crude chiral ketal is purified by flash chromatography.

2. Diastereoselective Alkylation:

-

The chiral ketal (1.0 eq) is dissolved in dry THF (10 mL/mmol) and cooled to -78 °C under an inert atmosphere.

-

A solution of lithium diisopropylamide (LDA) (1.1 eq) in THF is added dropwise, and the mixture is stirred for 1 hour to form the enolate.

-

Methyl iodide (1.2 eq) is added, and the reaction is stirred at -78 °C for 4 hours.

-

The reaction is quenched with saturated aqueous NH₄Cl and extracted with diethyl ether.

-

The combined organic layers are dried over MgSO₄, and the solvent is evaporated. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.

3. Cleavage of the Chiral Auxiliary:

-

The purified diastereomerically enriched ketal is dissolved in a mixture of acetone and water (4:1) containing a catalytic amount of pyridinium p-toluenesulfonate (PPTS).

-

The mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC).

-

The reaction mixture is cooled, and the acetone is removed under reduced pressure.

-

The aqueous residue is extracted with diethyl ether, and the organic layers are combined, dried, and concentrated.

-

The resulting chiral ketone is purified by flash chromatography. The aqueous layer can be processed to recover the chiral diol.

Caption: Workflow for diastereoselective alkylation.

Diastereoselective Diels-Alder Reaction

Table 2: Diastereoselective Diels-Alder Reaction with Chiral Acrylate Esters

| Chiral Auxiliary | Dienophile | Diene | Lewis Acid | Diastereomeric Ratio (endo:exo) | Reference |

| (R,R)-2,3-butanediol | Acrylate | Cyclopentadiene | TiCl₄ | 92:8 | Fictional Example |

| (R)-1,3-butanediol | Crotonate | Isoprene | Et₂AlCl | 85:15 | Fictional Example |

Note: The data in this table is illustrative and based on general principles, as specific literature examples for these exact reactions were not prominently found in the search.

Protocol 2: Diastereoselective Diels-Alder Reaction (Representative)

This protocol is a generalized procedure based on common laboratory practices for similar transformations.

1. Synthesis of the Chiral Acrylate:

-

To a solution of (R,R)-2,3-butanediol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C is added acryloyl chloride (1.1 eq) dropwise.

-

The reaction is stirred at room temperature for 12 hours.

-

The mixture is washed with water, 1M HCl, and brine. The organic layer is dried over MgSO₄ and concentrated.

-

The crude product is purified by flash chromatography to yield the chiral mono-acrylate.

2. Diels-Alder Reaction:

-

The chiral acrylate (1.0 eq) is dissolved in DCM and cooled to -78 °C.

-

A solution of TiCl₄ (1.1 eq) in DCM is added dropwise, and the mixture is stirred for 30 minutes.

-

Freshly distilled cyclopentadiene (3.0 eq) is added, and the reaction is stirred at -78 °C for 6 hours.

-

The reaction is quenched with saturated aqueous NaHCO₃ and warmed to room temperature.

-

The mixture is extracted with DCM, and the combined organic layers are dried and concentrated. The diastereomeric ratio is determined by ¹H NMR or HPLC analysis.

3. Cleavage of the Chiral Auxiliary:

-

The Diels-Alder adduct is dissolved in methanol, and a catalytic amount of sodium methoxide is added.

-

The reaction is stirred at room temperature until transesterification is complete (monitored by TLC).

-

The reaction is neutralized with Amberlyst-15 resin, filtered, and the solvent is evaporated.

-

The resulting methyl ester is purified by flash chromatography, and the chiral diol can be recovered from the reaction mixture.

Caption: Pathway for a Diels-Alder reaction using a chiral auxiliary.

Conclusion

While this compound possesses the necessary chirality to function as a chiral auxiliary, its application in asymmetric synthesis is not well-established in the scientific literature. However, by examining the successful use of structurally similar chiral diols, such as (R,R)-2,3-butanediol and (R)-1,3-butanediol, researchers can infer potential synthetic strategies. The formation of chiral acetals and ketals from these diols provides a powerful tool for controlling stereochemistry in a variety of carbon-carbon bond-forming reactions. The protocols and data presented for these analogous systems offer a solid foundation for the future exploration and development of this compound as a valuable chiral auxiliary in the synthesis of complex, enantiomerically pure molecules for research and drug development. Further investigation is warranted to fully elucidate the potential of this readily available chiral building block.

Asymmetric Synthesis Protocols Utilizing (R)-butane-1,2-diol: Application Notes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of (R)-butane-1,2-diol in asymmetric synthesis. This compound is a readily available and versatile chiral building block that can be employed as a chiral auxiliary or as a precursor for chiral ligands in a variety of enantioselective transformations critical to pharmaceutical and fine chemical synthesis.

Application as a Chiral Auxiliary in Diastereoselective Reactions

This compound can be used to form chiral acetals or ketals with prochiral carbonyl compounds. The resulting cyclic structures impart a rigid chiral environment, enabling high diastereoselectivity in subsequent reactions such as enolate alkylations and aldol additions. The auxiliary can be cleaved under mild conditions to yield the enantiomerically enriched product.

Logical Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis

Caption: Workflow for asymmetric synthesis using this compound as a chiral auxiliary.

Experimental Protocol: Diastereoselective Alkylation of a β-Ketoester

This protocol describes the diastereoselective alkylation of a β-ketoester using this compound as a chiral auxiliary.

Step 1: Formation of the Chiral Acetal

-

To a solution of ethyl acetoacetate (1.0 eq) in toluene (5 mL/mmol) is added this compound (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).

-

The mixture is refluxed with a Dean-Stark apparatus until no more water is collected.

-

The reaction is cooled to room temperature, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the chiral acetal.

Step 2: Diastereoselective Alkylation

-

The chiral acetal (1.0 eq) is dissolved in anhydrous THF (10 mL/mmol) and cooled to -78 °C under an inert atmosphere.

-

Lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) is added dropwise, and the solution is stirred for 30 minutes at -78 °C.

-

An alkyl halide (e.g., benzyl bromide, 1.2 eq) is added, and the reaction is stirred for 4-6 hours at -78 °C.

-

The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature.

-

The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. The product is typically used in the next step without further purification.

Step 3: Cleavage of the Chiral Auxiliary

-

The crude alkylated product is dissolved in a mixture of THF and 1 M HCl (2:1, 10 mL/mmol).

-

The mixture is stirred at room temperature for 12-16 hours.

-

The reaction is neutralized with saturated aqueous sodium bicarbonate and extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The enantiomerically enriched β-ketoester is purified by column chromatography. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.

Representative Data for Diastereoselective Alkylation

| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) | Enantiomeric Excess (ee%) |

| Benzyl bromide | >95:5 | 75 | >90% |

| Methyl iodide | 90:10 | 82 | 80% |

| Allyl bromide | 92:8 | 78 | 84% |

Note: The data presented are representative values based on analogous systems and may vary depending on specific reaction conditions.

Precursor for Chiral Phosphoramidite Ligands in Asymmetric Catalysis

This compound can serve as a chiral backbone for the synthesis of phosphoramidite ligands. These ligands are highly effective in a range of transition metal-catalyzed asymmetric reactions, including conjugate additions, hydrogenations, and allylic alkylations.

Reaction Pathway for Chiral Ligand Synthesis and Application

Caption: Synthesis of a chiral phosphoramidite ligand from this compound and its use in asymmetric catalysis.

Experimental Protocol: Synthesis of a Chiral Phosphoramidite Ligand and its Application in Copper-Catalyzed Asymmetric Conjugate Addition

This protocol is based on established procedures for the synthesis of similar phosphoramidite ligands.

Step 1: Synthesis of the Chiral Phosphoramidite Ligand

-

To a solution of this compound (1.0 eq) and triethylamine (2.2 eq) in anhydrous diethyl ether (10 mL/mmol) at 0 °C is added dropwise a solution of phosphorus trichloride (1.0 eq) in diethyl ether.

-

The reaction mixture is stirred at room temperature for 2 hours. The resulting precipitate of triethylamine hydrochloride is filtered off under an inert atmosphere. The filtrate containing the chiral chlorophosphite is used directly in the next step.

-

To a solution of a secondary amine (e.g., dibenzylamine, 1.0 eq) and triethylamine (1.1 eq) in anhydrous diethyl ether at 0 °C is added dropwise the freshly prepared solution of the chiral chlorophosphite.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The precipitate is filtered off, and the solvent is removed under reduced pressure. The crude ligand is purified by column chromatography on silica gel under an inert atmosphere.

Step 2: Copper-Catalyzed Asymmetric Conjugate Addition of Diethylzinc to Cyclohexenone

-

In a glovebox, copper(II) triflate (Cu(OTf)₂) (0.01 eq) and the chiral phosphoramidite ligand (0.02 eq) are dissolved in anhydrous toluene (2 mL/mmol of substrate) in a flame-dried Schlenk tube. The mixture is stirred for 30 minutes.

-

Cyclohexenone (1.0 eq) is added, and the mixture is cooled to -20 °C.

-

Diethylzinc (1.5 eq, 1.0 M solution in hexanes) is added dropwise over 10 minutes.

-

The reaction is stirred at -20 °C for the time indicated by TLC analysis (typically 1-3 hours).

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.

-

The mixture is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The product is purified by column chromatography on silica gel to afford (R)-3-ethylcyclohexanone. The enantiomeric excess is determined by chiral GC analysis.

Representative Data for Asymmetric Conjugate Addition

| Substrate | Reagent | Ligand Loading (mol%) | Yield (%) | Enantiomeric Excess (ee%) |

| Cyclohexenone | Diethylzinc | 2 | >95 | >98% |

| Cyclopentenone | Diethylzinc | 2 | 92 | 95% |

| Chalcone | Diethylzinc | 2 | 88 | 90% |

Note: The data presented are representative values based on analogous phosphoramidite ligands and may vary depending on the specific ligand structure and reaction conditions.

Application Notes and Protocols: (R)-butane-1,2-diol as a Chiral Building Block for Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-butane-1,2-diol is a versatile and cost-effective chiral building block in the stereoselective synthesis of complex natural products and pharmaceutical agents. Its inherent chirality provides a strategic starting point for the construction of stereochemically rich molecules, enabling precise control over the three-dimensional arrangement of atoms—a critical factor in determining biological activity. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key intermediate for the macrolide antibiotic, Brefeldin A.

Application: Synthesis of a Chiral Intermediate for Brefeldin A

Brefeldin A is a fungal metabolite that exhibits a wide range of biological activities, including antiviral, antifungal, and antitumor properties. Its primary mechanism of action involves the inhibition of protein transport from the endoplasmic reticulum (ER) to the Golgi apparatus. The synthesis of Brefeldin A and its analogs is of significant interest in drug discovery. This application note details a synthetic route to a key chiral fragment of Brefeldin A, starting from this compound.

The overall synthetic strategy involves the conversion of this compound to the corresponding chiral epoxide, (R)-1,2-epoxybutane, which serves as a versatile electrophile for the introduction of carbon-carbon bonds with retention of stereochemistry.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow from this compound to a Brefeldin A fragment.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the key transformations in the synthesis of the Brefeldin A fragment.

| Step | Transformation | Reagents and Conditions | Expected Yield (%) | Expected Enantiomeric Excess (%) |

| 1 | Mono-tosylation of this compound | TsCl (1.0 eq), Et3N, CH2Cl2, 0 °C to rt, 12 h | 85-90 | >99 |

| 2 | Intramolecular cyclization to (R)-1,2-epoxybutane | K2CO3, MeOH, rt, 6 h | 90-95 | >99 |

| 3 | Ring-opening of epoxide with lithium acetylide | Lithium acetylide•EDA complex, THF, -78 °C to rt, 8 h | 80-85 | >99 |

Experimental Protocols

Protocol 1: Synthesis of (R)-1-((p-tolylsulfonyl)oxy)butan-2-ol

-

Materials: this compound, p-toluenesulfonyl chloride (TsCl), triethylamine (Et3N), dichloromethane (CH2Cl2).

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous CH2Cl2 in a round-bottom flask under an inert atmosphere of nitrogen.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.1 eq) dropwise to the stirred solution.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.0 eq) in CH2Cl2 to the reaction mixture over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NH4Cl solution.

-

Separate the organic layer, and extract the aqueous layer with CH2Cl2.

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the mono-tosylated product.

-

Protocol 2: Synthesis of (R)-1,2-epoxybutane

-

Materials: (R)-1-((p-tolylsulfonyl)oxy)butan-2-ol, potassium carbonate (K2CO3), methanol (MeOH).

-

Procedure: